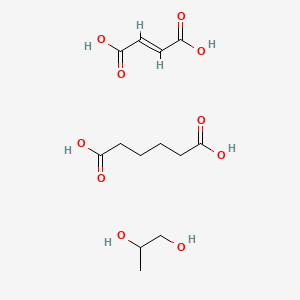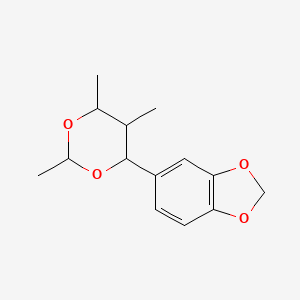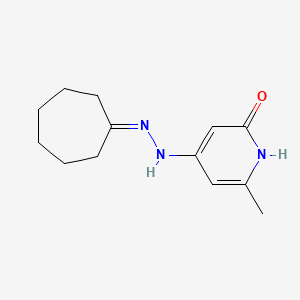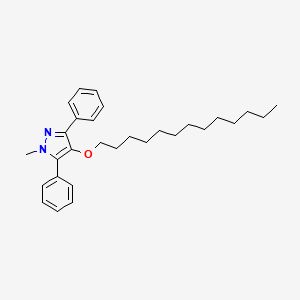![molecular formula C18H33N5OS B14594925 1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one CAS No. 61631-42-3](/img/structure/B14594925.png)
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one is a chemical compound that features a piperidinone ring substituted with a dodecyl chain and a tetrazole group
Vorbereitungsmethoden
The synthesis of 1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one typically involves multiple steps. One common approach is the reaction of a piperidinone derivative with a dodecyl halide to introduce the dodecyl chain. The tetrazole group can be introduced through a cycloaddition reaction involving an azide and a nitrile precursor . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Analyse Chemischer Reaktionen
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one involves its interaction with biological targets through the tetrazole group. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one can be compared with other tetrazole-containing compounds, such as:
This compound: Similar in structure but with different substituents on the piperidinone ring.
Tetrazole derivatives: These compounds share the tetrazole ring but differ in their overall structure and properties.
The uniqueness of this compound lies in its specific combination of the dodecyl chain, tetrazole group, and piperidinone ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61631-42-3 |
|---|---|
Molekularformel |
C18H33N5OS |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
1-dodecyl-3-(2H-tetrazol-5-ylsulfanyl)piperidin-4-one |
InChI |
InChI=1S/C18H33N5OS/c1-2-3-4-5-6-7-8-9-10-11-13-23-14-12-16(24)17(15-23)25-18-19-21-22-20-18/h17H,2-15H2,1H3,(H,19,20,21,22) |
InChI-Schlüssel |
LMUKNFMZPFBFSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1CCC(=O)C(C1)SC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)



![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)



![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)

